

A Technical Guide to the Preliminary Investigation of Favipiravir Metabolism Using Labeled Compounds

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Compound of Interest

Compound Name: Favipiravir-13C3

Cat. No.: B13843179

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the metabolic pathways of Favipiravir, a broad-spectrum antiviral agent. It focuses on the application of isotopically labeled compounds in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties. The guide details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key processes.

Introduction to Favipiravir and its Metabolism

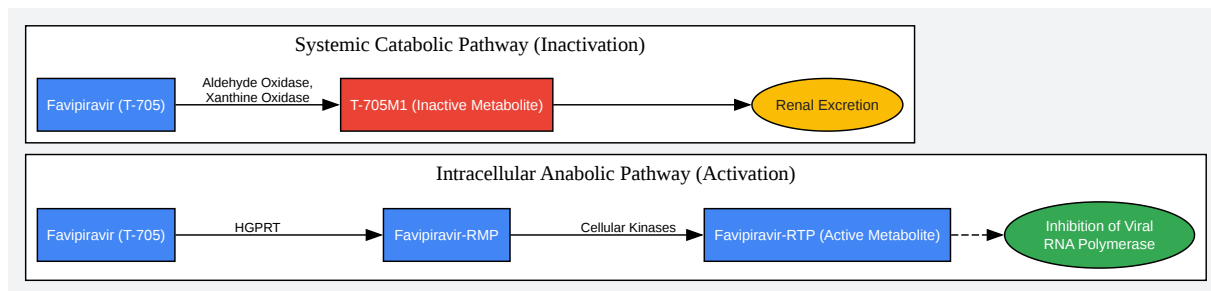
Favipiravir (T-705) is a pyrazinecarboxamide derivative that acts as a prodrug with potent antiviral activity against a wide range of RNA viruses.^{[1][2]} Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).^{[1][3][4][5]} To exert its antiviral effect, Favipiravir must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).^{[3][5][6]} Understanding the metabolic fate of Favipiravir is crucial for optimizing dosing regimens, assessing potential drug-drug interactions, and ensuring its safety and efficacy.

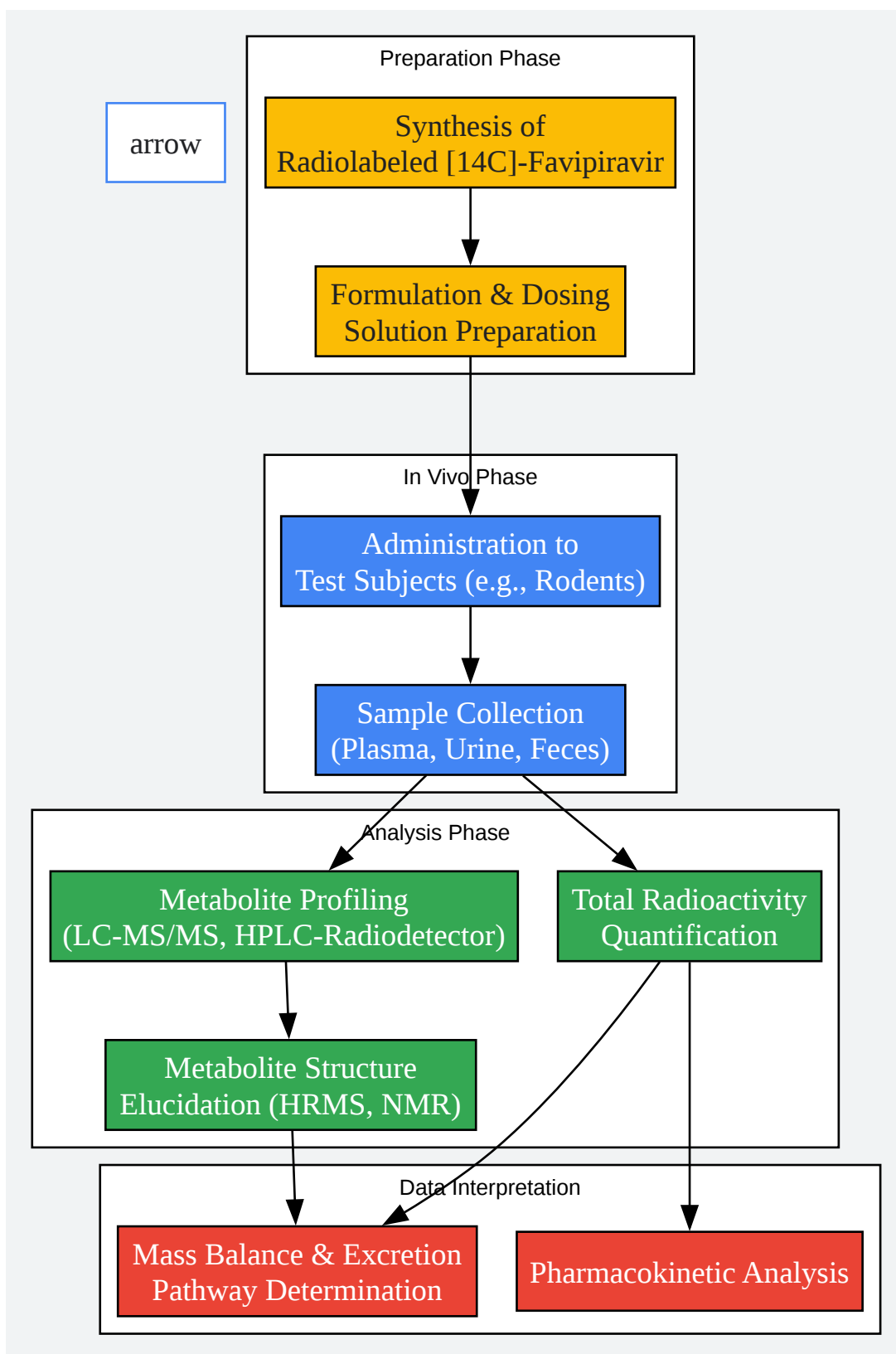
The study of drug metabolism often employs isotopically labeled compounds (e.g., containing ¹⁴C, ³H, ¹⁸F, ¹³C, or ¹⁵N) to trace the drug and its metabolites through biological systems.^{[7][8][9]} These labeled molecules allow for precise quantification and structural elucidation of all drug-related material, providing a comprehensive ADME profile.^{[9][10]}

Metabolic Pathways of Favipiravir

Favipiravir undergoes two primary metabolic transformations: an activation pathway via intracellular phosphorylation and an inactivation pathway primarily through enzymatic hydroxylation.

- **Anabolic (Activation) Pathway:** Favipiravir is a prodrug that requires intracellular conversion to its active triphosphate form.^{[5][11]} This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts Favipiravir to its ribose 5'-monophosphate (RMP) form.^[3] Cellular kinases then further phosphorylate the monophosphate to the active favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).^{[3][5]} This active metabolite mimics a purine nucleotide and is incorporated into the growing viral RNA chain by RdRp, ultimately inhibiting viral replication.^{[1][3][4]}
- **Catabolic (Inactivation) Pathway:** The primary route of Favipiravir inactivation in the body is through hydroxylation to an inactive metabolite, designated T-705M1.^{[4][11][12]} This transformation is catalyzed mainly by aldehyde oxidase (AO) and, to a lesser extent, by xanthine oxidase (XO).^{[1][4][12]} The resulting hydroxylated metabolite is then predominantly excreted in the urine.^{[1][4]}





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